molecular formula C10H11N5O2 B2621599 1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 19977-26-5

1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2621599
CAS No.: 19977-26-5
M. Wt: 233.231
InChI Key: UCRWKJWWUYKFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as caffeine, is a naturally occurring stimulant that is consumed by millions of people worldwide. Caffeine is found in various food and beverages such as coffee, tea, chocolate, and soft drinks. It is also used in pharmaceuticals and cosmetics due to its stimulating properties.

Advantages and Limitations for Lab Experiments

Caffeine has several advantages for lab experiments. It is readily available and inexpensive, making it a popular choice for researchers. Caffeine also has a well-established mechanism of action, which makes it easy to study. However, 1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione also has several limitations. It can have varying effects on different individuals, depending on factors such as age, weight, and overall health. Additionally, this compound tolerance can develop with repeated use, which can complicate research outcomes.

Future Directions

There are several future directions for 1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione research. One area of interest is the potential use of this compound as a therapeutic agent for various diseases such as Parkinson's disease and Alzheimer's disease. Researchers are also interested in studying the effects of this compound on cognitive function and memory. Additionally, there is ongoing research on the safety and efficacy of this compound in various populations, including pregnant women and children.
Conclusion:
In conclusion, this compound is a widely consumed stimulant that has several potential health benefits and risks. It has a well-established mechanism of action and has been extensively studied for its various effects on the body. While this compound has several advantages for lab experiments, it also has limitations that must be considered. Future research on this compound will continue to explore its potential therapeutic uses and safety in various populations.

Synthesis Methods

Caffeine can be synthesized in the laboratory by several methods. The most common method involves the extraction of 1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione from natural sources such as coffee beans or tea leaves. The extracted this compound is then purified and crystallized to obtain pure this compound. Another method involves the synthesis of this compound from xanthine, which is a naturally occurring compound found in various plants. The xanthine is converted to this compound through a series of chemical reactions.

Scientific Research Applications

Caffeine has been extensively studied for its various health benefits and potential risks. It has been shown to improve cognitive function, increase alertness, and reduce fatigue. Caffeine has also been linked to a reduced risk of developing certain diseases such as Parkinson's disease, Alzheimer's disease, and liver cancer. Additionally, 1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been shown to enhance athletic performance and aid in weight loss.

Properties

IUPAC Name

2,4,7-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c1-5-4-15-6-7(12-9(15)11-5)13(2)10(17)14(3)8(6)16/h4H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRWKJWWUYKFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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